N2-Acetyl-D-ornithine

Antibacterial Drug Discovery Enzyme Inhibition Arginine Biosynthesis

Procure N2-Acetyl-D-ornithine for stereospecific inhibition of bacterial ArgE deacetylase. Its distinct D-configuration ensures valid, quantifiable results in antibacterial discovery, unlike consumable L-substrates. Essential as a high-purity chiral reference standard for ICH Q3A-compliant HPLC method validation of L-ornithine APIs. This well-characterized tool compound, with a defined IC50 and physicochemical profile, is critical for establishing baseline target engagement and accelerating structure-activity relationship studies.

Molecular Formula C7H14N2O3
Molecular Weight 174.20 g/mol
CAS No. 210545-24-7
Cat. No. B12438308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Acetyl-D-ornithine
CAS210545-24-7
Molecular FormulaC7H14N2O3
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCCN)C(=O)O
InChIInChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m1/s1
InChIKeyJRLGPAXAGHMNOL-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2-Acetyl-D-ornithine (CAS 210545-24-7): A D-Enantiomer for Selective Bacterial Enzyme Inhibition and Chiral Reference Applications


N2-Acetyl-D-ornithine (CAS 210545-24-7) is the D-enantiomer of N2-acetylornithine, an N-acetylated derivative of the non-proteinogenic amino acid ornithine [1]. Unlike its L-counterpart, which serves as a natural intermediate in bacterial and plant arginine biosynthesis, the D-isomer is a synthetic analog characterized by acetylation at the α-amino group of D-ornithine, with a molecular weight of 174.20 g/mol and formula C₇H₁₄N₂O₃ . Its primary scientific utility lies in its stereospecific interaction with bacterial enzymes such as Nα-acetyl-L-ornithine deacetylase (ArgE), where it functions as a weak but quantifiable inhibitor, and in its role as a chiral reference standard in analytical method development [1].

Why N2-Acetyl-D-ornithine Cannot Be Replaced by L-Ornithine or N-Acetyl-L-ornithine in Bacterial Enzyme Studies


Substituting N2-acetyl-D-ornithine with its L-enantiomer (N2-acetyl-L-ornithine) or unmodified D/L-ornithine is scientifically invalid for studies targeting bacterial ArgE deacetylase. ArgE exhibits strict stereospecificity for the L-configuration of its natural substrate, Nα-acetyl-L-ornithine; thus, the D-enantiomer is not hydrolyzed but instead acts as a competitive inhibitor [1]. This stereochemical inversion from L- to D- transforms the molecule from a consumable metabolic intermediate into a quantifiable tool for probing enzyme active-site geometry and for developing novel antibacterial agents targeting the unique bacterial arginine pathway—a pathway absent in mammals, thereby offering a therapeutic selectivity window [2]. Generic substitution would yield non-comparable, and likely null, results in inhibition assays.

Quantitative Differentiation of N2-Acetyl-D-ornithine: Direct Comparators for Procurement Decisions


Comparative Inhibitory Potency Against Bacterial ArgE Deacetylase: D-Enantiomer vs. Optimized L-Enantiomer Derivatives

N2-acetyl-D-ornithine (1a) exhibits a defined, quantifiable level of inhibition against the bacterial enzyme Nα-acetyl-L-ornithine deacetylase (ArgE) that is distinct from both its L-counterpart and more potent halogenated L-ornithine derivatives. This allows researchers to select the appropriate inhibitor strength for their assay based on precise IC50 data [1].

Antibacterial Drug Discovery Enzyme Inhibition Arginine Biosynthesis

Enantioselective Inhibition Profile: D-Ornithine Derivative vs. L-Ornithine Derivative in Bacterial Cell-Based Assays

The inhibitory effect of N2-acetyl-D-ornithine extends to whole-cell bacterial assays, correlating with its in vitro enzyme inhibition. This demonstrates its ability to penetrate the bacterial cell membrane and validates ArgE as the primary intracellular target, a key differentiator from analogs that may be active only in cell-free systems [1].

Antibacterial Susceptibility Cell-Based Assay Membrane Permeability

Enantiomeric Purity and Chiral Stability: N2-Acetyl-D-ornithine as a Defined Reference Standard for Analytical Method Validation

As a pure D-enantiomer, N2-acetyl-D-ornithine serves as an essential reference standard for resolving and quantifying enantiomeric impurities in synthetic batches of N2-acetyl-L-ornithine, a common pharmaceutical intermediate. Its defined stereochemistry and purity profile are critical for meeting regulatory requirements in drug development .

Chiral Chromatography Reference Standard Pharmaceutical Quality Control

Thermodynamic and Physicochemical Property Differentiation for Formulation Development

N2-acetyl-D-ornithine possesses distinct calculated physicochemical properties compared to L-ornithine and N2-acetyl-L-ornithine, which influence its handling, solubility, and thermal stability in research formulations. These differences, while not always dramatic, are quantifiable and must be considered during experimental design .

Preformulation Solid-State Characterization Stability

Optimal Deployment Scenarios for N2-Acetyl-D-ornithine Based on Quantified Differentiation


Antibacterial Drug Discovery: Validating ArgE as a Selective Target

N2-acetyl-D-ornithine is ideally suited for use as a tool compound in early-stage antibacterial discovery programs targeting the bacterial ArgE enzyme. Its well-defined, moderate IC50 of 200–410 µM against ArgE, coupled with demonstrated weak activity in whole-cell B. subtilis assays, makes it an ideal control inhibitor for establishing baseline target engagement and validating assay windows before screening more potent libraries [1]. Its stereospecificity ensures that observed effects are due to ArgE inhibition rather than off-target interactions with mammalian enzymes.

Pharmaceutical Quality Control: Enantiomeric Purity Analysis of L-Ornithine-Derived APIs

Analytical laboratories supporting the manufacture of L-ornithine-derived Active Pharmaceutical Ingredients (APIs), such as L-ornithine L-aspartate (LOLA) or eflornithine, should procure N2-acetyl-D-ornithine as a high-purity reference standard for chiral HPLC method development and validation. Its use is essential for establishing system suitability parameters (e.g., resolution, Rs > 1.5) and for accurately quantifying the D-enantiomer as a potential impurity to meet ICH Q3A regulatory guidelines [1].

Academic Research: Probing Stereospecificity in Bacterial Arginine Metabolism

Academic laboratories studying bacterial arginine biosynthesis and its regulation will find N2-acetyl-D-ornithine to be a uniquely informative probe. Its quantifiable weak inhibition of ArgE, in contrast to the natural substrate N2-acetyl-L-ornithine (which is consumed), allows researchers to dissect the stereochemical requirements of the enzyme's active site [1]. This makes it a valuable tool for structure-activity relationship (SAR) studies and for teaching fundamental concepts of enzyme stereospecificity.

Preformulation and Physicochemical Characterization of Novel Ornithine-Based Therapeutics

For groups developing novel ornithine analogs as therapeutics, N2-acetyl-D-ornithine serves as a well-characterized comparator for preformulation studies. Its defined boiling point (436.2°C) and vapor pressure (0.0 mmHg at 25°C) provide a baseline for assessing thermal stability and volatility of new chemical entities, while its density (1.2 g/cm³) informs early solid-state characterization efforts [1]. This data is critical for making go/no-go decisions on candidate compounds prior to more costly GLP toxicology studies.

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